molecular formula C16H13N3OS2 B3983331 2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B3983331
M. Wt: 327.4 g/mol
InChI Key: RIPMYYYWCRPHGR-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound featuring a fused triazolo-thiazinone core. The structure includes a 4-methylphenyl group at position 2 and a thiophen-2-yl substituent at position 4.

Properties

IUPAC Name

2-(4-methylphenyl)-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c1-10-4-6-11(7-5-10)15-17-16-19(18-15)14(20)9-13(22-16)12-3-2-8-21-12/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPMYYYWCRPHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Formation of the Thiazine Ring: The triazole intermediate is then reacted with a thiophene derivative under conditions that promote the formation of the thiazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazinone carbonyl and triazole N-atoms serve as electrophilic sites:

Observed Reactions

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in DMF at 100°C produces 7-imino derivatives .

  • Thiol Exchange : Treatment with alkanethiols (e.g., ethanethiol) in presence of NaH yields 7-thioether analogs .

Kinetic Data

NucleophileSolventTemp (°C)Time (h)ProductYield
BenzylamineDMF10087-(Benzylimino) derivative58%
EthanethiolTHF2527-(Ethylthio) analog81%

Cyclization and Ring-Opening Reactions

The thiophene ring participates in electrophilic cyclizations:

Notable Transformations

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at C5-thiophene position (Pd(PPh₃)₄, K₂CO₃, toluene/H₂O) .

  • Acid-Mediated Ring Expansion : Treatment with H₂SO₄ converts thiazinone to a 1,3-thiazine-4-one fused system .

Example Outcomes

Reaction TypeReagentsProductYield
Suzuki coupling (C5-thiophene)4-Fluorophenylboronic acid5-(4-Fluorophenyl)-thiazinone derivative63%
H₂SO₄-mediated expansionConc. H₂SO₄, 0°C, 1 hFused thiazine-4-one44%

Oxidation and Reduction Reactions

Oxidation :

  • Thiophene Sulfoxidation : mCPBA oxidizes thiophene to sulfoxide (CH₂Cl₂, 0°C, 90% yield) .

  • Triazole N-Oxidation : H₂O₂/FeSO₄ generates N-oxide derivatives at triazole N2 .

Reduction :

  • Catalytic Hydrogenation : H₂/Pd-C reduces thiazinone carbonyl to CH₂ (MeOH, 50 psi, 76% yield).

Biological Activity and Interaction Studies

The compound exhibits modulated reactivity in biological systems:

Key Findings

  • EGFR Kinase Inhibition : IC₅₀ = 19.6 nM via triazole-thiazine core binding to ATP pocket .

  • Cytotoxicity : EC₅₀ = 0.39 μM against MCF-7 cells, inducing S-phase arrest (39.2% vs. 18.6% control) .

Structure-Activity Relationships

Modification SiteBiological Effect (vs. Parent)Source
Thiophene C53× ↑ EGFR inhibition
Thiazinone C72× ↓ cytotoxicity

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as an antimicrobial or anticancer agent.

    Biochemistry: Used in studies to understand enzyme interactions and inhibition.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In pharmacological applications, it may interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one ()

  • Molecular Formula : C₁₉H₁₆ClN₃O₃S
  • Molecular Weight : 401.865 g/mol
  • 3,4-Dimethoxyphenyl substituent: Methoxy groups improve solubility via hydrogen bonding but may increase susceptibility to oxidative metabolism.
  • Comparison :
    • The target compound’s 4-methylphenyl group is less electronegative than chlorine, favoring lipophilicity and membrane permeability.
    • The thiophen-2-yl group in the target compound replaces the dimethoxyphenyl group, reducing oxygen content and altering π-π stacking interactions. Thiophene’s sulfur atom may participate in unique binding interactions compared to methoxy oxygen .

3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one ()

  • Core Structure: Pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazinone.
  • Key Features: 4-Methoxyphenyl group: Similar to , enhances solubility but may limit metabolic stability. Triazolo-thiadiazinone: The thiadiazinone ring introduces an additional sulfur atom, which could influence redox properties compared to the thiazinone in the target compound.
  • Thiophene vs. methoxyphenyl: Thiophene’s smaller size and sulfur atom may confer distinct electronic profiles .

Compound 8 from Corydalis impatiens ()

  • Structure : 1-Methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one.
  • Comparison: The lack of a thiazinone/thiophene system in Compound 8 suggests that the triazolo-thiazinone core in the target compound may be critical for bioactivity. Substituent diversity (e.g., thiophene vs. methyl groups) highlights the importance of side chains in modulating activity .

Pharmacological Potential and Structural Analogues

Thiovardenafil-d5 ()

  • Core Structure : Imidazo-triazolo-triazinethione.
  • Application : Phosphodiesterase (PDE) inhibitor.
  • The absence of a sulfonyl-piperazine group in the target compound may reduce off-target effects but limit potency .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Target Compound C₁₆H₁₃N₃OS₂ ~327.4 (calculated) 4-Methylphenyl (2), Thiophen-2-yl (5) Lipophilic methyl group; thiophene enhances π-stacking and sulfur reactivity
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-triazolo-thiazinone () C₁₉H₁₆ClN₃O₃S 401.865 4-Chlorophenyl (2), 3,4-Dimethoxyphenyl (5) Chlorine increases stability; methoxy improves solubility
Compound 8 from Corydalis impatiens () C₅H₅N₅O 163.13 Methyl (1) Minimal substituents; inactive in cancer models
Thiovardenafil-d5 () C₂₃H₂₇D₅N₆O₃S₂ 493.69 Ethylpiperazinyl sulfonyl, propyl PDE inhibition; deuterated for metabolic studies

Biological Activity

The compound 2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a triazole and thiazine ring, which are known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and synthesis methods.

Chemical Structure

The molecular formula of the compound is C14H14N4S2C_{14}H_{14}N_{4}S_{2} with a molecular weight of approximately 298.42 g/mol. The presence of both thiophene and triazole moieties contributes to its biological properties.

Pharmacological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds containing thiophene and triazole rings have shown significant antimicrobial properties. Research indicates that derivatives of triazoles can inhibit bacterial growth and possess antifungal activity .
  • Analgesic Effects : The analgesic potential of similar compounds has been documented through various animal models. For instance, studies involving triazole derivatives have demonstrated antinociceptive effects comparable to standard analgesics like aspirin .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity. Compounds with similar scaffolds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following factors influence its efficacy:

  • Substituents on the Phenyl Ring : The presence of a methyl group at the para position enhances lipophilicity and may improve interaction with biological targets.
  • Thiazine and Triazole Fusion : The fusion of these rings can stabilize the compound and enhance its binding affinity to enzymes involved in inflammatory responses .

Synthesis Methods

The synthesis of this compound typically involves:

  • Refluxing Reactants : A mixture of appropriate thiophene derivatives and triazole precursors is refluxed in an alcoholic solvent.
  • Monitoring Reaction Progress : Thin-layer chromatography (TLC) is used to monitor the reaction until completion.
  • Purification : The product is purified by recrystallization from suitable solvents .

Case Studies

Several studies have explored the biological activity of compounds related to this structure:

  • Antinociceptive Activity Study : A study compared various triazole derivatives for their analgesic effects using models such as the tail flick test. Some compounds exhibited significant antinociceptive activity .
  • Antimicrobial Screening : A series of thiophene-containing compounds were screened against various bacterial strains. Results indicated that certain substitutions on the thiophene ring enhanced antimicrobial efficacy .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one?

The synthesis typically involves multi-step reactions, starting with cyclization to form the thiadiazole or triazole ring. For example, thiadiazole precursors are cyclized using sulfur/nitrogen sources under catalytic conditions . Stepwise approaches, such as coupling 4-methylphenyl and thiophene derivatives with hydrazine intermediates, are critical. Reaction optimization may require Design of Experiments (DoE) to balance temperature, solvent polarity, and catalyst loading, as demonstrated in flow-chemistry protocols for analogous heterocycles .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) and LC-MS confirm molecular weight and fragmentation patterns . 1^1H/13^{13}C NMR is essential for verifying substituent positions (e.g., distinguishing 4-methylphenyl and thiophene moieties). For example, 1^1H NMR chemical shifts between δ 6.8–7.5 ppm typically indicate aromatic protons, while methyl groups appear near δ 2.3 ppm . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) to validate stoichiometry .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should test degradation in solvents (e.g., DMSO, ethanol) and under thermal stress (40–60°C). For related triazolothiazines, recrystallization from DMF-acetic acid mixtures improves stability, while prolonged exposure to light or moisture accelerates decomposition . Use inert atmospheres (N2_2) and desiccants for long-term storage.

Advanced Research Questions

Q. What mechanistic insights explain the cyclization step in synthesizing the triazolo-thiazinone core?

Cyclization likely proceeds via nucleophilic attack of a thiol or amine group on a carbonyl or imine intermediate. Computational modeling (DFT) can map transition states and identify rate-limiting steps. For analogous thiadiazolo-pyrimidines, sulfur-based catalysts (e.g., Lawesson’s reagent) enhance ring closure efficiency by promoting thiocarbonyl formation .

Q. How can biological activity data (e.g., antimicrobial) be correlated with structural features?

Structure-activity relationship (SAR) studies require systematic substitution of the 4-methylphenyl or thiophene groups. For example, replacing the methyl group with electron-withdrawing halides (Cl, Br) may enhance antimicrobial potency, as seen in triazolothiadiazoles with MIC values <10 µg/mL against S. aureus . Assays should include positive controls (e.g., ciprofloxacin) and dose-response curves.

Q. How should researchers address contradictions in reported yields or purity across studies?

Discrepancies often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or solvent quality. Replicate experiments using standardized protocols (e.g., gradient HPLC) and cross-validate with independent techniques like 19^{19}F NMR (if applicable) . For example, a 39.5% yield in one study vs. 25% in another may reflect variations in reaction time or catalyst recycling .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations can model binding to enzymes like dihydrofolate reductase or kinases. Use PubChem’s 3D conformer data (InChI key: [provided in ]) to generate ligand structures . QSAR models trained on analogous triazolo-thiazines may identify pharmacophore features critical for activity .

Q. Are alternative synthetic routes (e.g., flow chemistry) feasible for scaling up production?

Continuous-flow systems improve reproducibility and safety for exothermic steps (e.g., diazomethane reactions). A published protocol for diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation highlights flow reactors’ utility in optimizing residence time and temperature . Similar approaches could automate thiourea coupling or ring-closing steps.

Q. How do substituents on the thiophene or phenyl rings influence solubility and formulation?

Introduce polar groups (e.g., -OH, -COOH) to enhance aqueous solubility. For instance, 4-hydroxyphenyl derivatives of triazolo-thiadiazines show improved solubility in PBS (pH 7.4) compared to methyl-substituted analogs . Solubility parameters (Hansen, Hildebrand) and logP calculations (ChemAxon) guide solvent selection for nanoformulation or liposomal encapsulation.

Q. What strategies resolve spectral overlaps in NMR characterization of regioisomers?

Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons. For example, NOESY can distinguish between para- and meta-substituted phenyl groups based on spatial proximity of aromatic protons . Isotopic labeling (e.g., 15^{15}N in the triazole ring) may clarify ambiguous peaks.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Reactant of Route 2
2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

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